molecular formula C6H6BrClFN B7980307 2-Bromo-5-fluoroaniline hydrochloride

2-Bromo-5-fluoroaniline hydrochloride

Cat. No.: B7980307
M. Wt: 226.47 g/mol
InChI Key: IXLSBQAGQAGDIQ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoroaniline hydrochloride is an organic compound with the molecular formula C6H6BrClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-5-fluoroaniline hydrochloride typically involves the reduction of 2-bromo-5-fluoronitrobenzene. One common method includes the following steps :

    Hydrogenation Reaction: 2-Bromo-5-fluoronitrobenzene is dissolved in methanol and subjected to hydrogenation in the presence of W-4 Raney nickel and a bromine inhibitor.

    Filtration and Distillation: The reaction mixture is filtered under a nitrogen atmosphere, and the filtrate is subjected to vacuum distillation to remove methanol.

    Crystallization: The resulting solution is washed with n-hexane and process water, then cooled to crystallize the product, which is filtered and dried to obtain 2-Bromo-5-fluoroaniline.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves continuous hydrogenation and crystallization steps, which are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoroaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-5-fluoroaniline hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoroaniline hydrochloride involves its ability to undergo substitution and coupling reactions, which allows it to be incorporated into larger, biologically active molecules. Its molecular targets and pathways depend on the specific application and the final product synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals where these properties are advantageous .

Properties

IUPAC Name

2-bromo-5-fluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLSBQAGQAGDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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